molecular formula C6H12F2O B1661116 3,3-Difluoro-4-methylpentan-1-ol CAS No. 88128-47-6

3,3-Difluoro-4-methylpentan-1-ol

Cat. No.: B1661116
CAS No.: 88128-47-6
M. Wt: 138.16
InChI Key: YAUQGYBECVHYOO-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpentan-1-ol is a chemical compound belonging to the family of alcohols. It has the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanol backbone. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methylpentan-1-ol typically involves the fluorination of 4-methylpentan-1-ol. One common method is the reaction of 4-methylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-4-methylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylpentan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,3-Difluoro-4-methylpentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3,3-difluoro-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-5(2)6(7,8)3-4-9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUQGYBECVHYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70830316
Record name 3,3-Difluoro-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88128-47-6
Record name 3,3-Difluoro-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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